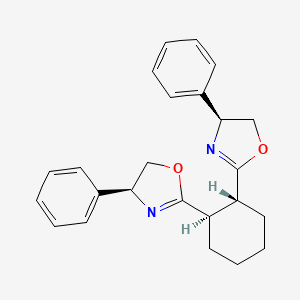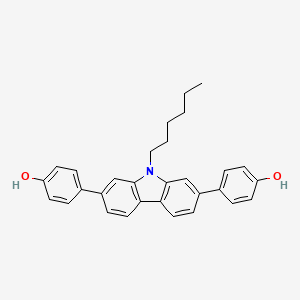![molecular formula C18H10N2O2S2 B8196286 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)
4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde
概要
説明
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde is an organic compound with the molecular formula C18H10N2O2S2 and a molecular weight of 350.41 g/mol . This compound is characterized by the presence of a thiazolo[5,4-d]thiazole core, which is a fused bicyclic heterocycle known for its electron-deficient nature and high oxidative stability . The compound is often used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural and electronic properties .
準備方法
The synthesis of 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde typically involves a condensation reaction between terephthalimidamide and 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
科学的研究の応用
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde has a wide range of scientific research applications:
Biology: The compound’s unique electronic properties make it a valuable tool in the study of biological systems, particularly in the development of biosensors and imaging agents.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, including its use in drug delivery systems and as a component of novel pharmaceuticals.
作用機序
The mechanism of action of 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the formation of stable complexes with various biomolecules and materials, enhancing their functional properties. The compound’s electron-deficient nature also allows it to participate in redox reactions, making it a versatile component in various chemical and biological processes .
類似化合物との比較
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde can be compared with other similar compounds, such as:
4,4’-Thiazolo[5,4-d]thiazole-2,5-diylbis(2-methoxyphenol): This compound has similar electronic properties but differs in its functional groups, which can affect its reactivity and applications.
Thiazolo[5,4-d]thiazoles with spirobifluorene moieties: These compounds exhibit unique optoelectronic properties and are used in the development of electroluminescent devices.
Poly(phenylene-thiazolo[5,4-d]thiazole): This polymer has semiconducting properties and is used in electronic applications.
The uniqueness of 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde lies in its combination of high oxidative stability, electron-deficient nature, and ability to form strong π-π interactions, making it a versatile and valuable compound in various fields of research and industry .
特性
IUPAC Name |
4-[5-(4-formylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2S2/c21-9-11-1-5-13(6-2-11)15-19-17-18(23-15)20-16(24-17)14-7-3-12(10-22)4-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMCTQIACZETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B8196244.png)





![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196290.png)

